2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride
Description
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative characterized by four methyl groups at the 2- and 6-positions of the pyridine ring. The hydrochloride form likely exhibits increased polarity and solubility compared to the free base, with an estimated molecular weight of ~175.7 g/mol (assuming a 1:1 HCl adduct).
Properties
IUPAC Name |
2,2,6,6-tetramethyl-1,3-dihydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)6-5-7-9(3,4)10-8;/h5-6,10H,7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVPCYQSAXQGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC(N1)(C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143350 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-71-6 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the diazotization of 4-amino-2,2,6,6-tetramethylpiperidine in the presence of acetic or sulfuric acid. This reaction yields 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroxyl radicals.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of sodium tungstate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Nitroxyl radicals.
Reduction: 2,2,6,6-tetramethylpiperidine.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Organic Synthesis
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride is primarily used as a reagent in organic synthesis. Its structure allows it to act as a nucleophile in various reactions:
- Hydrogenation Reactions : It can be used to reduce double bonds in organic compounds.
- Cyclization Reactions : The compound facilitates the formation of nitrogen-containing heterocycles.
Pharmaceutical Development
This compound has been investigated for its potential therapeutic applications:
- Neuroprotective Agent : Studies have shown that it may help protect neurons against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Antioxidant Properties : Its ability to scavenge free radicals makes it a candidate for formulations aimed at reducing oxidative damage in biological systems .
Catalysis
In catalysis, the compound serves as a ligand in metal-catalyzed reactions:
- Transition Metal Complexes : It can stabilize metal ions and enhance their catalytic activity in various organic transformations .
Case Study 1: Neuroprotection
A study published in the European Journal of Neuroscience demonstrated that 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound was shown to modulate intracellular signaling pathways that are crucial for neuronal survival .
Case Study 2: Catalytic Applications
Research conducted by Zhang et al. (2020) illustrated the effectiveness of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The study reported enhanced yields and selectivity when using the compound compared to traditional ligands .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride involves its ability to form nitroxyl radicals upon oxidation. These radicals can interact with various molecular targets, including enzymes and cellular components, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to penetrate biological membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physical, and functional differences between 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride and related compounds:
Key Structural and Functional Insights
Steric Effects : The 2,6-dimethyl groups in the target compound create significant steric hindrance, distinguishing it from unsubstituted analogs like 1,2,3,6-tetrahydropyridine hydrochloride. This hindrance likely reduces reactivity in nucleophilic substitutions compared to less hindered derivatives .
Pharmacological Activity: MPTP is notorious for its selective neurotoxicity, damaging dopaminergic neurons in the substantia nigra, as observed in illicit drug users . 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is linked to paroxetine synthesis, highlighting its role as a controlled impurity in pharmaceuticals .
Salt Forms : The dihydrochloride derivative (C₁₀H₁₄Cl₂N₂) demonstrates how additional protonation sites (e.g., pyridine nitrogen) influence solubility and stability in research settings .
Notes
- Structural variations (e.g., phenyl vs. methyl substituents) critically influence biological activity and synthetic applications.
Biological Activity
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS Number: 1005-71-6) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C₉H₁₈ClN
- Molecular Weight : 175.70 g/mol
- Density : 0.806 g/cm³
- Boiling Point : 162.5°C at 760 mmHg
- Flash Point : 40.3°C
Biological Activity Overview
The biological activity of 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride has been primarily studied in relation to its effects on neurotransmitter systems and neuroprotection.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties by acting as a monoamine oxidase (MAO) inhibitor. MAO is an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain.
- Mechanism of Action :
- Case Studies :
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
Toxicity and Safety Profile
The safety profile of 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride has been assessed in various studies. While it shows promising therapeutic potential, toxicity assessments are crucial for understanding its suitability for clinical use.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to confirm the structural integrity of 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride, and how should they be validated?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of methyl groups (δ ~1.2 ppm for CH) and the tetrahydropyridine ring protons (δ ~2.5–3.5 ppm). Compare with spectral data from validated reference standards .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of methanol/water (70:30 v/v) and UV detection at 254 nm. Validate method precision (RSD <2%) and accuracy (spiked recovery 98–102%) using pharmacopeial guidelines .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 204.2) and fragmentation patterns via LC-MS/MS to rule out synthetic byproducts .
Q. How is 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride typically synthesized, and what parameters optimize yield?
- Synthetic Protocol :
- Step 1 : React 2,2,6,6-tetramethylpiperidine with a chlorinating agent (e.g., POCl) to form the intermediate hydrochloride salt.
- Step 2 : Purify via recrystallization in methanol/ether (1:3 v/v) to remove unreacted starting materials. Critical parameters include reaction temperature (0–5°C to minimize side reactions) and stoichiometric excess of HCl (1.2 eq.) .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Yield improvements (>85%) are achieved by slow addition of HCl to prevent exothermic decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation steps in the synthesis of this compound be addressed?
- Mechanistic Insight : The steric hindrance from the tetramethyl groups directs alkylation to the less hindered N1 position. Use DFT calculations to predict transition-state energies and confirm regioselectivity via H NMR (e.g., absence of N3-alkylation peaks at δ ~4.0 ppm) .
- Experimental Validation : Compare reaction outcomes using bulky vs. small alkylating agents (e.g., methyl iodide vs. benzyl bromide). LC-MS/MS can identify minor regioisomers (<0.5%) for process refinement .
Q. What factors influence the hydrolytic stability of this compound under varying pH conditions, and how are degradation pathways characterized?
- Stability Studies :
- pH Dependency : Conduct accelerated stability testing (40°C/75% RH) across pH 1–13. The compound shows maximal stability at pH 4–6, with degradation (>10%) observed at pH <2 (acid-catalyzed ring-opening) or pH >10 (base-mediated dehydrochlorination) .
- Degradation Products : Use LC-MS/MS to identify hydrolyzed products (e.g., 2,2,6,6-tetramethylpiperidine) and quantify via external calibration curves .
Q. How can researchers differentiate process-related impurities from degradation products in this compound using advanced analytical techniques?
- Impurity Profiling :
- Process-Related Impurities : Synthesize and characterize known impurities (e.g., N-oxide derivatives) using reference standards. Monitor via HPLC with diode-array detection (DAD) at 220 nm .
- Degradation Products : Stress the compound under thermal (80°C), photolytic (ICH Q1B), and oxidative (HO) conditions. Compare degradation profiles with forced degradation studies using principal component analysis (PCA) .
Q. What spectroscopic techniques are most effective for studying the conformational dynamics of this compound in solution?
- Dynamic Analysis :
- Variable-Temperature NMR : Analyze coalescence of diastereotopic protons (e.g., ring CH groups) to determine rotational energy barriers (~50 kJ/mol) .
- EPR Spectroscopy : If radical intermediates are suspected (e.g., during oxidation), use spin-trapping agents like TEMPO to detect transient species .
- X-ray Crystallography : Resolve crystal structures to confirm chair vs. boat conformations of the tetrahydropyridine ring, though hydrochloride salts often require co-crystallization with crown ethers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
